![molecular formula C18H11N5S B5325918 1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)
1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PBD and has been synthesized using various methods.
Mecanismo De Acción
PBD exerts its anticancer activity by binding to the minor groove of DNA and inhibiting the replication process. The binding of PBD to DNA causes structural changes in the DNA helix, which prevents the binding of other proteins required for DNA replication. PBD also induces DNA damage, which leads to cell death.
Biochemical and Physiological Effects:
PBD has been found to be cytotoxic against various cancer cell lines, including breast, lung, and colon cancer cells. PBD has also been found to be effective against bacteria such as Escherichia coli and Staphylococcus aureus. Moreover, PBD has been found to be non-toxic to normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBD has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer activity can be easily evaluated using various assays. However, PBD has some limitations as well. It is not soluble in water, which limits its use in aqueous environments. Moreover, PBD has a short half-life, which makes it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the research on PBD. One direction is to develop more efficient synthesis methods for PBD. Another direction is to study the potential use of PBD as an antibacterial agent. Moreover, PBD can be modified to improve its solubility and half-life, which can enhance its therapeutic potential. Furthermore, PBD can be used in combination with other drugs to enhance its anticancer activity.
Métodos De Síntesis
The synthesis of PBD involves the reaction of 2-aminobenzothiazole with malononitrile and pyridine-3-carbaldehyde. The reaction is carried out in the presence of a catalyst such as piperidine and a solvent such as ethanol. The product is obtained in good yield and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PBD has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the DNA replication process. PBD has also been studied for its potential use as a fluorescent probe for DNA sequencing. Moreover, PBD has been found to be effective against various bacterial strains and has been studied for its potential use as an antibacterial agent.
Propiedades
IUPAC Name |
1-amino-3-pyridin-3-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5S/c19-8-12-16(11-4-3-7-22-10-11)13(9-20)18-23(17(12)21)14-5-1-2-6-15(14)24-18/h1-7,10,16H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWADNGUCJNYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CN=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

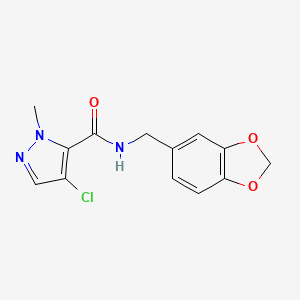
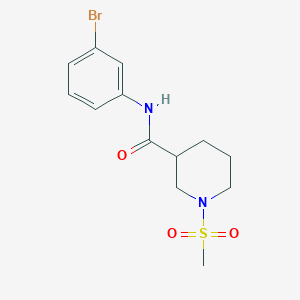

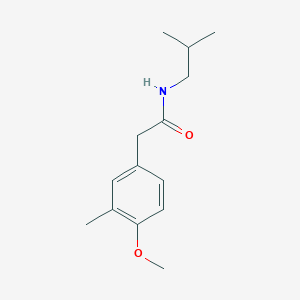
![1-(4-chlorophenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5325877.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5325883.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)
![2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
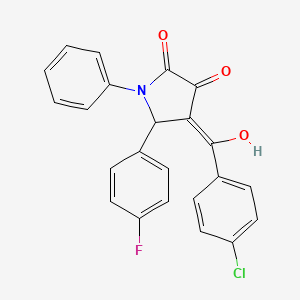
![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)
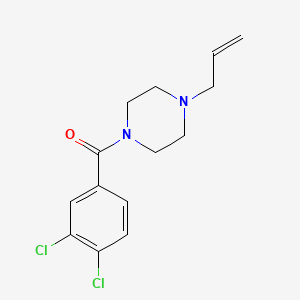
![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)